1-(2-Chloro-4-fluorophenyl)-2-nitropropene
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Overview
Description
1-(2-Chloro-4-fluorophenyl)-2-nitropropene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a nitroprop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-nitropropene can be achieved through several methodsThe reaction conditions typically involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenyl)-2-nitropropene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The chloro and fluoro substituents on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups such as nitro makes the compound reactive towards nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the nitro group to form corresponding nitro derivatives.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted derivatives of the compound can be formed, such as halogenated or nitrated products.
Reduction Products: Reduction of the nitro group typically yields amine derivatives, which can further undergo functionalization.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-2-nitropropene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-nitropropene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-1-iodobenzene: Similar in structure but with an iodine substituent instead of the nitroprop-1-enyl group.
4-chloro-2-fluoronitrobenzene: Contains a nitro group but lacks the nitroprop-1-enyl group.
Uniqueness
1-(2-Chloro-4-fluorophenyl)-2-nitropropene is unique due to the presence of the nitroprop-1-enyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO2/c1-6(12(13)14)4-7-2-3-8(11)5-9(7)10/h2-5H,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOISMQUYUUEEAV-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=C(C=C1)F)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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